3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
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Overview
Description
3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE is a complex heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative, which is then cyclized with hydrazine hydrate to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties.
Triazolothiadiazine: A hybrid compound with both triazole and thiadiazine rings, known for its diverse pharmacological activities
Uniqueness
3-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE stands out due to its unique combination of a dichlorophenyl group and a triazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8Cl2N6S |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C10H8Cl2N6S/c11-7-2-1-3-8(12)6(7)4-19-10-16-15-9-17(13)5-14-18(9)10/h1-3,5H,4,13H2 |
InChI Key |
RGIAJUJRHUVILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=CN3N)Cl |
Origin of Product |
United States |
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